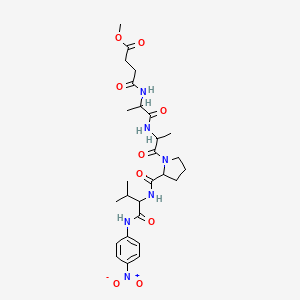

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily used as a sensitive fluorogenic substrate for human leukocyte and porcine pancreatic elastase . This compound is valuable in various biochemical assays due to its ability to release a chromogenic or fluorogenic product upon enzymatic cleavage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

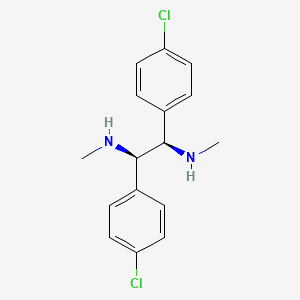

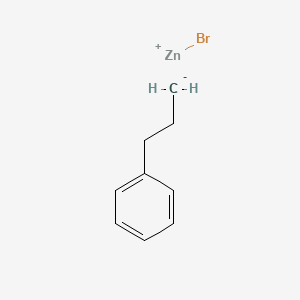

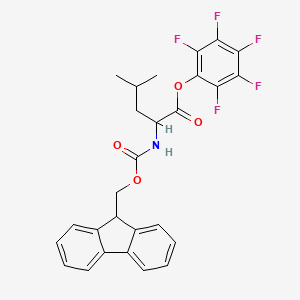

The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of DL-alanine using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acid is then coupled with the next amino acid in the sequence using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide sequence is obtained. Finally, the peptide is deprotected and coupled with p-nitroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and the final product is typically lyophilized for storage and distribution .

Análisis De Reacciones Químicas

Types of Reactions

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by elastase, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction is often performed at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be quantified using UV-Vis spectroscopy .

Aplicaciones Científicas De Investigación

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for elastase activity assays. By measuring the release of p-nitroaniline, researchers can quantify elastase activity in various biological samples, including human leukocytes and porcine pancreatic extracts .

In addition to its use in enzymatic assays, this compound is also employed in drug discovery and development. It serves as a tool for screening potential elastase inhibitors, which are of interest in the treatment of inflammatory diseases and conditions involving excessive elastase activity .

Mecanismo De Acción

The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA involves its recognition and cleavage by elastase enzymes. Elastase binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the valine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected and quantified . The molecular targets of this compound are the active sites of elastase enzymes, and the pathway involved is the enzymatic hydrolysis of peptide bonds .

Comparación Con Compuestos Similares

Similar Compounds

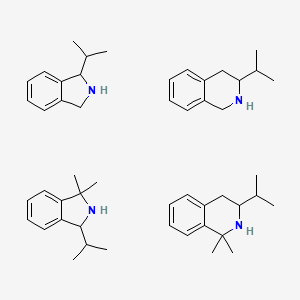

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastase, where AMC stands for 7-amino-4-methylcoumarin.

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A similar substrate without the methoxy group on the succinyl moiety.

Boc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA: A substrate with a different protecting group on the amino terminus.

Uniqueness

MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA is unique due to its high sensitivity and specificity for elastase enzymes. The presence of the methoxy group on the succinyl moiety enhances its recognition and cleavage by elastase, making it a preferred substrate in various biochemical assays .

Propiedades

Fórmula molecular |

C27H38N6O9 |

|---|---|

Peso molecular |

590.6 g/mol |

Nombre IUPAC |

methyl 4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37) |

Clave InChI |

VLVGCNNWNUERRZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)

![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)

![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)

![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)

![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)

![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)

![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)